Cas no 453557-64-7 (Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate is a heterocyclic compound featuring a quinoxaline core linked to a piperidine carboxylate moiety. This structure imparts versatility in pharmaceutical and agrochemical research, particularly as a potential intermediate in the synthesis of bioactive molecules. The ethyl ester group enhances solubility and reactivity, facilitating further derivatization. Its quinoxaline component may contribute to binding affinity in receptor-targeted applications, while the piperidine ring offers conformational flexibility. The compound is of interest in medicinal chemistry for its potential role in developing kinase inhibitors or CNS-active agents. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate structure
453557-64-7 structure
商品名:Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate
CAS番号:453557-64-7
MF:C16H19N3O2
メガワット:285.341
MDL:MFCD03425801
CID:3143069
PubChem ID:2764187

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate
    • MFCD03425801
    • 453557-64-7
    • ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate
    • Ethyl 1-(6-quinoxalinyl)-4-piperidine carboxylate
    • AKOS005070871
    • 6T-0323
    • ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate
    • ethyl1-(quinoxalin-6-yl)piperidine-4-carboxylate
    • CS-0327249
    • ethyl 1-quinoxalin-6-ylpiperidine-4-carboxylate
    • MDL: MFCD03425801
    • インチ: InChI=1S/C16H19N3O2/c1-2-21-16(20)12-5-9-19(10-6-12)13-3-4-14-15(11-13)18-8-7-17-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3
    • InChIKey: KOVORMCNOSZKJB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCN(C2=CC=C3N=CC=NC3=C2)CC1)OCC

計算された属性

  • せいみつぶんしりょう: 285.147726857Da
  • どういたいしつりょう: 285.147726857Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 55.3Ų

じっけんとくせい

  • ゆうかいてん: 69-71°C

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate セキュリティ情報

  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Sealed in dry,2-8°C

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E029380-50mg
Ethyl 1-(6-Quinoxalinyl)-4-piperidinecarboxylate
453557-64-7
50mg
$ 195.00 2022-04-28
Matrix Scientific
045128-500mg
Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, >95%
453557-64-7 >95%
500mg
$486.00 2023-09-11
Chemenu
CM222488-1g
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate
453557-64-7 95%
1g
$352 2021-08-04
abcr
AB158049-500 mg
Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate; .
453557-64-7
500 mg
€397.80 2023-07-20
abcr
AB158049-1 g
Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate; .
453557-64-7
1 g
€587.80 2023-07-20
A2B Chem LLC
AI73694-5mg
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate
453557-64-7 >95%
5mg
$214.00 2024-04-20
Crysdot LLC
CD11121867-1g
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate
453557-64-7 95+%
1g
$373 2024-07-17
Apollo Scientific
OR33032-500mg
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate
453557-64-7 95%
500mg
£301.00 2025-02-20
Chemenu
CM222488-1g
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate
453557-64-7 95%
1g
$452 2024-07-16
TRC
E029380-100mg
Ethyl 1-(6-Quinoxalinyl)-4-piperidinecarboxylate
453557-64-7
100mg
$ 315.00 2022-04-28

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate 関連文献

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylateに関する追加情報

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate: A Comprehensive Overview

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, with the CAS number 453557-64-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinoxaline moiety with a piperidine ring, making it a promising candidate for various applications in drug discovery and materials science. The quinoxaline core, a heterocyclic aromatic compound, is known for its stability and ability to form strong hydrogen bonds, while the piperidine ring contributes to the compound's flexibility and potential bioavailability.

The synthesis of Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate involves a series of carefully designed reactions that ensure the formation of the desired product with high purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the reaction conditions, such as temperature and catalyst selection, to enhance yield and minimize by-products. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining the integrity of the compound's structure.

One of the most exciting aspects of this compound is its potential application in drug development. Quinoxaline derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have demonstrated that Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that the compound could be a valuable lead in the development of novel anti-inflammatory agents.

In addition to its pharmacological applications, Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate has shown promise in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its investigation as a potential ligand in catalysis and sensor technology. For example, researchers have explored its use as a chelating agent in homogeneous catalysis, where it has demonstrated high efficiency in promoting various organic transformations.

The pharmacokinetic properties of Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate have also been a focus of recent research. Studies conducted in animal models have revealed that the compound exhibits favorable absorption and distribution profiles, making it a strong candidate for oral drug delivery. Furthermore, preliminary toxicity studies indicate that the compound has low cytotoxicity at therapeutic concentrations, which is a critical factor for its potential use in clinical settings.

Another area of interest is the exploration of Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate as a building block for more complex molecular architectures. Its modular structure allows for easy functionalization, enabling researchers to design derivatives with enhanced bioactivity or improved pharmacokinetic properties. For instance, recent work has focused on modifying the substituents on the quinoxaline ring to optimize binding affinity for specific molecular targets.

In conclusion, Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate (CAS No: 453557-64-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with its promising biological and materials science applications, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing both therapeutic interventions and innovative materials solutions.

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